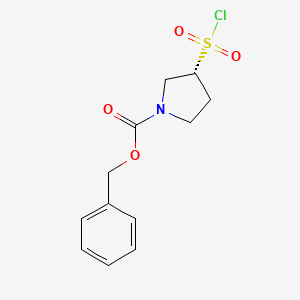
benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a carboxylate group (COO-), and a chlorosulfonyl group (SO2Cl).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the benzyl, carboxylate, and chlorosulfonyl groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a cyclic structure, the benzyl group would contribute aromaticity, and the carboxylate and chlorosulfonyl groups would introduce polar characteristics.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzyl group might undergo electrophilic aromatic substitution reactions, the carboxylate group could participate in acid-base reactions, and the chlorosulfonyl group might be involved in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like carboxylate and chlorosulfonyl would likely make it polar and potentially soluble in polar solvents. The benzyl group might confer some degree of solubility in non-polar solvents.Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, closely related to benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, including benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate and others, show moderate inhibitory effects against AChE and potential for selectivity towards BChE. These properties suggest relevance in neurological research, particularly concerning conditions like Alzheimer's disease (Pizova et al., 2017).
Synthesis Enhancements
- Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, another closely related compound, has been synthesized via microwave-accelerated methods, showing efficiency and high yield. This approach is significant in the synthesis of compounds like benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, contributing to more efficient chemical production processes (Regourd et al., 2006).
Crystal Structure Studies
- The crystal structure of benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, has been examined for its non-centrosymmetric co-crystallization properties. This research is essential for understanding the molecular interactions and stability of such compounds, which can be crucial in pharmaceutical and material science applications (Chesna et al., 2017).
Synthesis of Pyrrolidine Derivatives
- The synthesis of various pyrrolidine derivatives, including those similar to benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate, has been explored for their potential applications in medicinal chemistry and drug development. These studies emphasize the importance of such compounds in creating novel therapeutic agents (Andrews et al., 2003).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, compounds containing a chlorosulfonyl group can potentially be hazardous due to the release of toxic and corrosive hydrogen chloride gas upon decomposition or reaction with water.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a synthetic intermediate, then research might focus on optimizing its synthesis and exploring its utility in the synthesis of other compounds. If it’s intended for use in a biological context, then research could involve studying its biological activity and potential applications.
Eigenschaften
IUPAC Name |
benzyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKAEIBOSEJKH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
CAS RN |
1134112-00-7 | |
| Record name | benzyl (3R)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



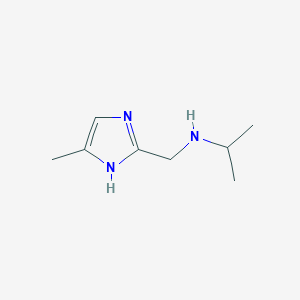
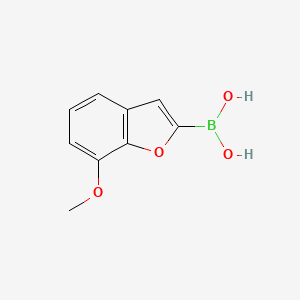
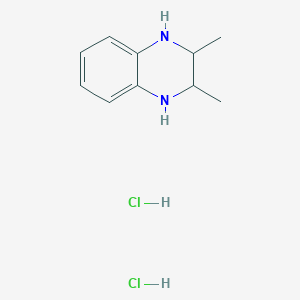
![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)
![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
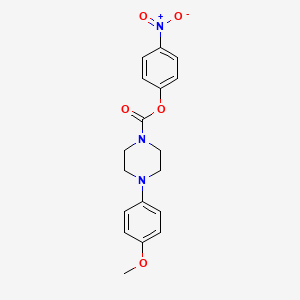

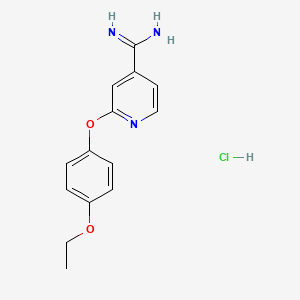
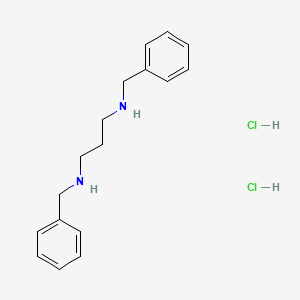
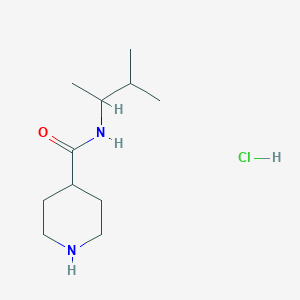
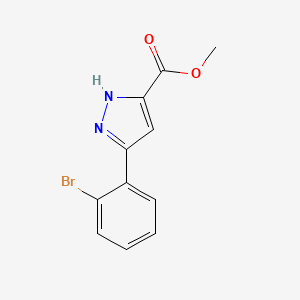
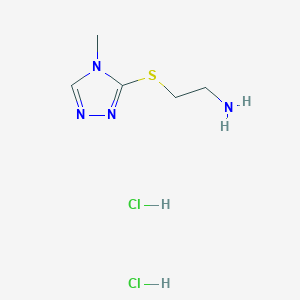
![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)